Cyclohexanone Oxime: A Comprehensive Technical Guide
Cyclohexanone Oxime: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core basic properties, structure, and key chemical transformations of cyclohexanone oxime. It is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile organic compound.
Core Properties
Cyclohexanone oxime (CAS No. 100-64-1) is a white to light tan crystalline solid at room temperature.[1][2][3] It is a pivotal intermediate in industrial chemistry, most notably in the synthesis of Nylon 6.[1][2][4]
The fundamental physicochemical properties of cyclohexanone oxime are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO | [3][4][5][6] |
| Molecular Weight | 113.16 g/mol | [1][3][4][5] |
| Melting Point | 86-91 °C (187-196 °F) | [1][2][4] |
| Boiling Point | 204-210 °C (399-410 °F) | [1][2][4] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Solubility in Water | Approx. 16 g/kg at 20 °C | [2][4] |
| Other Solubilities | Soluble in ethanol, ether, and other organic solvents | [1][3] |
| Vapor Density | 3.91 (Heavier than air) | [3] |
| Flash Point | 110 °C (230 °F) | [2][4] |
Chemical Structure
Cyclohexanone oxime possesses the chemical formula C₆H₁₁NO. Its structure consists of a six-membered cyclohexane ring where the carbonyl carbon has been converted into an oxime functional group (C=N-OH). The IUPAC name for this compound is N-cyclohexylidenehydroxylamine.[3] The presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom dictates its chemical reactivity, particularly its susceptibility to the Beckmann rearrangement.
The molecule exists as a colorless solid, which can be crystallized as hexagonal prisms from solvents like petroleum ether.[3]
Key Chemical Transformations and Signaling Pathways
The most significant reaction involving cyclohexanone oxime is the Beckmann rearrangement, an acid-catalyzed conversion of the oxime into ε-caprolactam.[2][8][9] This reaction is fundamental to the industrial production of Nylon 6.[10][11] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water), leading to the formation of a seven-membered lactam ring.[9][10]
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Protocols
A common laboratory-scale synthesis involves the condensation reaction between cyclohexanone and hydroxylamine.[4][12] Hydroxylamine is often generated in situ from its salt, such as hydroxylamine hydrochloride, by reacting it with a base like sodium acetate.[12]
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in distilled water in a flask. This generates the free hydroxylamine nucleophile.[12][13]
-
In a separate beaker, dissolve cyclohexanone in ethanol to ensure its solubility in the aqueous reaction medium.[12]
-
Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine solution and mix thoroughly.[12]
-
Allow the mixture to stand. The product, cyclohexanone oxime, is less soluble in water than the reactant ketone and will precipitate out as crystals.[13]
-
If crystallization does not occur spontaneously, gentle heating followed by cooling can induce precipitation.[12]
-
Isolate the crude product by filtration (e.g., vacuum filtration).[12][13]
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol or a petroleum ether/water mixture.[7][12]
Caption: Experimental workflow for cyclohexanone oxime synthesis.
The structure and purity of synthesized cyclohexanone oxime are typically confirmed using a variety of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretch (around 3187 cm⁻¹) and the C=N stretch (around 1669 cm⁻¹).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing distinct chemical shifts for the protons and carbons in different environments within the cyclohexane ring and the oxime group.[14][15][16]
-
Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (or M+1 peak) at m/z = 113, confirming the molecular weight of the compound.[14]
Industrial Production and Application
Cyclohexanone oxime is almost exclusively used as an intermediate in the production of ε-caprolactam, the monomer for Nylon 6. The industrial process generally follows three main steps: the synthesis of cyclohexanone, its conversion to cyclohexanone oxime, and finally, the Beckmann rearrangement to yield caprolactam.[17][18][19]
Caption: Industrial production flow from cyclohexane to Nylon 6.
References
- 1. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 5. Cyclohexanone, oxime [webbook.nist.gov]
- 6. CAS 100-64-1: Cyclohexanone oxime | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. byjus.com [byjus.com]
- 9. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 10. scribd.com [scribd.com]
- 11. valcogroup-valves.com [valcogroup-valves.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. krohne.com [krohne.com]
- 18. Caprolactam Production Process | Vaisala [vaisala.com]
- 19. ε-Caprolactam from the Cyclohexanone Oxime Route - Chempedia - LookChem [lookchem.com]
